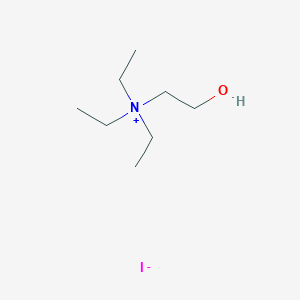
(2-Hydroxyethyl)triethylammonium iodide
Cat. No. B147035
Key on ui cas rn:
5957-17-5
M. Wt: 273.16 g/mol
InChI Key: XQDHXDORJFXNDX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US07001704B2
Procedure details


To 200 g of acetone, 117 g of N,N-diethylethanolamine and 116 g of iodomethane were dissolved. The solution was left for one day. The precipitated white solid was filtered off, and dispersed in 200 g of acetone again. The dispersion was filtered off, and dried to obtain 210 g of N,N,N-triethyl-N-(2-hydroxyethyl)ammonium iodide.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:7][CH3:8])[CH2:4][CH2:5][OH:6])[CH3:2].[I:9]C.[CH3:11][C:12](C)=O>>[I-:9].[CH2:1]([N+:3]([CH2:11][CH3:12])([CH2:7][CH3:8])[CH2:4][CH2:5][OH:6])[CH3:2] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
117 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CCO)CC
|
|
Name
|
|
|
Quantity
|
116 g
|
|
Type
|
reactant
|
|
Smiles
|
IC
|
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated white solid was filtered off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
dispersed in 200 g of acetone again
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The dispersion was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
1 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[I-].C(C)[N+](CCO)(CC)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 210 g | |
| YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
